R 1487 is a highly potent, orally bioavailable pyrido[2,3-d]pyrimidin-7-one derivative that functions as a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). Originally developed to target inflammatory signaling pathways, it features a distinctive tetrahydropyran-4-ylamino substituent that differentiates it from other in-class compounds [1]. With sub-nanomolar target affinity (Kd = 0.2 nM) and robust oral bioavailability across multiple species, R 1487 is widely procured as a premium reference standard and chemical probe for rheumatoid arthritis, metabolic disease, and kinase selectivity research . Its specific physicochemical profile makes it highly relevant for buyers requiring a stable, highly selective p38α inhibitor that maintains efficacy in protein-rich in vivo and whole-blood assays .
Substituting R 1487 with generic p38 inhibitors (such as SB203580) or closely related diol-substituted analogs (such as Pamapimod) compromises both assay selectivity and pharmacokinetic reproducibility. While Pamapimod utilizes a highly polar diol group, R 1487 incorporates a tetrahydropyran (THP) ring, which fundamentally alters its lipophilicity, metabolic clearance, and target selectivity [1]. This structural difference grants R 1487 an exceptional >140-fold selectivity for p38α over p38β, compared to the ~30-fold baseline of its diol counterpart. Furthermore, generic substitution often results in compounds that suffer from rapid clearance or severe activity drop-offs in whole blood due to poor plasma protein binding dynamics, whereas R 1487 is specifically optimized to maintain nanomolar efficacy in human whole blood despite 98.5% plasma protein binding .
R 1487 exhibits a Kd of 0.2 nM for p38α and 29 nM for p38β, resulting in a ~145-fold selectivity for the alpha isoform. In contrast, the closely related clinical compound Pamapimod demonstrates a baseline selectivity of >30-fold for p38α over p38β . This extreme selectivity ensures that R 1487 minimizes off-target suppression of p38β-mediated pathways, which is critical for high-fidelity cellular assays.
| Evidence Dimension | p38α vs p38β binding affinity and selectivity |
| Target Compound Data | R 1487 (Kd = 0.2 nM p38α; ~145-fold selectivity) |
| Comparator Or Baseline | Pamapimod (>30-fold selectivity) |
| Quantified Difference | R 1487 provides nearly 5x greater isoform selectivity than the diol-substituted baseline analog. |
| Conditions | In vitro kinase binding assays |
Procurement of R 1487 is essential for researchers who require absolute precision in isolating p38α-specific signaling without confounding p38β interference.
R 1487 demonstrates exceptional oral bioavailability across multiple preclinical species, achieving 51.6% in monkeys, 29.3% in rats, and 10.3% in dogs at a 10 mg/kg oral dose [1]. Many early-generation p38 inhibitors struggle to surpass 10% bioavailability due to poor solubility or rapid first-pass metabolism . The tetrahydropyran moiety in R 1487 optimizes its absorption profile, making it highly reliable for systemic dosing.
| Evidence Dimension | Oral bioavailability (%F) |
| Target Compound Data | R 1487 (51.6% in monkey, 29.3% in rat) |
| Comparator Or Baseline | Early-generation p38 inhibitors (<10% baseline) |
| Quantified Difference | R 1487 achieves >50% bioavailability in non-human primates, significantly exceeding standard kinase inhibitor baselines. |
| Conditions | 10 mg/kg oral administration |
High oral bioavailability dramatically reduces the complexity and cost of in vivo formulation, ensuring reproducible systemic exposure in animal models.
Despite exhibiting high plasma protein binding (98.5% in human plasma), R 1487 maintains potent cellular efficacy, inhibiting LPS-induced IL-1β production in human whole blood (HWB) with an IC50 of 200 nM . Generic inhibitors often suffer massive activity drop-offs (requiring >1-5 μM) when transitioned from isolated cells to whole blood due to protein sequestration [1]. R 1487's ability to remain active in HWB makes it a superior translational probe.
| Evidence Dimension | Inhibition of LPS-induced IL-1β in human whole blood |
| Target Compound Data | R 1487 (IC50 = 200 nM) |
| Comparator Or Baseline | Standard generic p38 inhibitors (often >1 μM in whole blood) |
| Quantified Difference | Maintains nanomolar efficacy (200 nM) in a highly protein-bound environment (98.5% bound). |
| Conditions | LPS-induced human whole blood (HWB) assay |
Guarantees that the compound will perform reliably in translational blood-based assays, preventing costly false-negatives during ex vivo screening.
The structural design of R 1487 incorporates a tetrahydropyran (THP) group, which eliminates the reactive primary hydroxyl groups found in the diol chain of its comparator, Pamapimod [1]. This lack of exposed hydroxyls prevents unwanted esterification or oxidation during long-term storage in complex vehicles (e.g., PEG300/Tween 80 mixtures) . Consequently, R 1487 offers superior chemical stability during the preparation of in vivo dosing solutions.
| Evidence Dimension | Chemical stability and formulation processability |
| Target Compound Data | R 1487 (Non-reactive THP substituent) |
| Comparator Or Baseline | Pamapimod (Reactive diol substituent) |
| Quantified Difference | Elimination of primary hydroxyls reduces the risk of solvent-induced degradation or cross-reactivity in complex excipients. |
| Conditions | Formulation in standard in vivo vehicles (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80) |
Simplifies procurement and handling for formulation scientists, ensuring the compound remains intact during extended in vivo studies.
Because R 1487 retains a potent 200 nM IC50 for inhibiting IL-1β in human whole blood despite 98.5% plasma protein binding, it is a highly reliable reference standard for translational immunology assays. It should be prioritized over generic inhibitors that lose efficacy in protein-rich environments .
With its ~145-fold selectivity for p38α over p38β (Kd = 0.2 nM vs 29 nM), R 1487 is a highly effective chemical probe for decoupling isoform-specific signaling in complex cellular models. It is the procurement choice of record when researchers must avoid the ~30-fold baseline off-target noise associated with diol-substituted analogs like Pamapimod .
R 1487's robust oral bioavailability (51.6% in monkeys, 29.3% in rats) makes it an essential benchmark compound for evaluating new oral anti-inflammatory therapeutics. Formulation scientists utilize its specific physicochemical profile to calibrate lipid- and PEG-based delivery systems (e.g., PEG300/Tween 80) [1].